levamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
143243-75-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Synonyms |
levamine |
Origin of Product |
United States |
Fundamental Chemical and Biochemical Frameworks for Levamine Associated Compositions
Theoretical Underpinnings of Bioactive Peptide and Amino Acid Assemblies
Bioactive peptides are organic compounds formed by amino acids joined by peptide bonds. They are inactive within their parent protein but can be released through enzymatic hydrolysis during digestion or food processing. nih.govmdpi.com These peptides, typically containing 3 to 20 amino acid residues, can impart a physiological effect on the body. mdpi.com
The bioactivity of these peptides is intrinsically linked to their amino acid composition and sequence. The arrangement of amino acids determines the peptide's three-dimensional structure and its ability to interact with biological targets. For instance, the presence of hydrophobic amino acids can influence a peptide's ability to cross cell membranes.
Sources and Production of Bioactive Peptides:
Bioactive peptides can be derived from various natural sources, including:
Animal Sources: Proteins from milk, eggs, meat, and marine organisms are rich sources of bioactive peptides. nih.gov For example, casein and whey proteins in milk are precursors to numerous bioactive peptides.
Plant Sources: Legumes, such as soybeans, are significant sources of bioactive peptides. researchgate.net
Microbial Fermentation: Microorganisms can be used to produce bioactive peptides through the fermentation of food products. nih.gov
The production of bioactive peptides often involves enzymatic hydrolysis, where specific enzymes are used to cleave the parent protein at particular sites, releasing the desired peptide fragments. nih.gov
Table 1: Examples of Bioactive Peptides and Their Precursor Proteins
| Bioactive Peptide | Precursor Protein | Potential Bioactivity |
|---|---|---|
| Lunasin | Soy Glycinin | Antioxidant, Anti-inflammatory |
| Casomorphins | Casein (from milk) | Opioid-like activity |
Advanced Concepts in Non-Covalent Interactions Governing Complex Chemical Systems
While covalent bonds form the backbone of molecules, non-covalent interactions are the forces that govern their three-dimensional shape and how they interact with other molecules. basicmedicalkey.commhmedical.com These interactions are significantly weaker than covalent bonds but are numerous and collectively play a crucial role in biological systems. basicmedicalkey.commhmedical.com
Key types of non-covalent interactions include:
Hydrogen Bonds: These occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. They are vital in stabilizing the secondary structures of proteins (alpha-helices and beta-sheets) and in the binding of substrates to enzymes. taylorandfrancis.com
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. They arise from temporary fluctuations in electron distribution. nih.gov
Electrostatic Interactions: These are attractions or repulsions between charged molecules or groups. They are important in the binding of charged ligands to proteins. taylorandfrancis.com
Hydrophobic Interactions: In an aqueous environment, nonpolar molecules or parts of molecules tend to cluster together to minimize their contact with water. This "hydrophobic effect" is a major driving force in protein folding and membrane formation. basicmedicalkey.com
These non-covalent interactions are essential for the specificity and reversibility of biological processes. For example, the precise fit of a drug molecule into the active site of its target protein is mediated by a combination of these weak interactions. taylorandfrancis.com
Table 2: Comparison of Covalent and Non-Covalent Interactions
| Interaction Type | Strength (kcal/mol) | Nature | Example in Biological Systems |
|---|---|---|---|
| Covalent Bond | 50 - 200 | Sharing of electrons | Peptide bonds in proteins |
| Hydrogen Bond | 1 - 12 | Electrostatic attraction involving H | DNA base pairing |
| Van der Waals Forces | 0.5 - 1 | Fluctuating dipoles | Stacking of aromatic rings in DNA |
| Electrostatic Interaction | 1 - 20 | Attraction/repulsion of charges | Salt bridges in proteins |
Interdisciplinary Research Paradigms in the Study of Biologically Derived Chemical Entities
The study of biologically derived chemical entities is inherently interdisciplinary, requiring expertise from multiple scientific fields to fully understand their structure, function, and potential applications. This collaborative approach fosters innovation and allows for a more comprehensive understanding of complex biological systems. researchgate.net
Key disciplines involved in this research paradigm include:
Chemistry: Chemists are essential for the isolation, purification, and structural elucidation of new compounds. They also develop synthetic routes to produce these molecules in the laboratory. youtube.comlibretexts.org
Biology: Biologists investigate the physiological effects of these compounds, their mechanisms of action, and their roles in health and disease.
Pharmacology: Pharmacologists study how drugs and other chemical agents affect living organisms, a crucial aspect of developing new therapeutic agents.
Computational Science: Computational chemists and bioinformaticians use computer modeling and data analysis to predict the properties of molecules, simulate their interactions with biological targets, and analyze large datasets.
Interdisciplinary collaboration can lead to significant advancements that would not be possible within a single discipline. researchgate.net For example, the development of a new drug often begins with the identification of a biologically active compound by biologists, followed by its isolation and characterization by chemists. Pharmacologists then study its effects, and computational scientists may be involved in optimizing its structure for improved efficacy and reduced side effects. The integration of knowledge and techniques from these different fields is crucial for translating basic scientific discoveries into practical applications. mdpi.com
Methodologies for the Elucidation of Levamine’s Intrinsic Compositional Architecture
High-Resolution Chromatographic Separation Techniques for Multi-component Analysis
High-resolution chromatographic techniques are indispensable for resolving the diverse components within a complex mixture like "levamine." These methods enable the isolation of individual constituents or simpler fractions, which can then be subjected to further spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are primary techniques for separating non-volatile and thermally labile components, such as amino acids and peptides. The choice of stationary phase (e.g., reversed-phase, ion-exchange, hydrophilic interaction liquid chromatography (HILIC)) and mobile phase conditions is crucial for achieving optimal separation based on hydrophobicity, charge, or polarity. For instance, reversed-phase HPLC is commonly used for peptide separations, while HILIC is often preferred for highly polar amino acids. The high efficiency and resolution offered by UHPLC, utilizing smaller particle sizes, significantly reduce analysis time and improve peak capacity, which is vital for complex biological samples.
Gas Chromatography (GC): For volatile or derivatizable components within "this compound," Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), provides excellent separation capabilities. Amino acids, for example, can be derivatized into more volatile forms (e.g., N-trifluoroacetyl methyl esters or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) derivatives) to enable their analysis by GC. fishersci.be
Detailed Research Findings (Hypothetical Data): A hypothetical chromatographic analysis of "this compound" using reversed-phase UHPLC (C18 column, 1.7 µm particle size) with a gradient elution of acetonitrile (B52724) in water (0.1% formic acid) might reveal a complex chromatogram with numerous peaks, indicating a multi-component nature. For example, a sample of "this compound" could show distinct peaks for L-Isoleucine, L-Leucine, and L-Valine, alongside other unknown components, demonstrating the need for further characterization.
Table 1: Hypothetical UHPLC Separation Profile of this compound Components
| Retention Time (min) | Peak Area (mAU*s) | Proposed Component Class |
| 4.25 | 1250 | Small Amino Acid |
| 6.10 | 2100 | Branched-Chain Amino Acid (e.g., L-Valine) |
| 7.88 | 3500 | Branched-Chain Amino Acid (e.g., L-Leucine/L-Isoleucine) |
| 9.52 | 890 | Small Peptide Fragment |
| 11.30 | 1500 | Unknown Polar Compound |
Advanced Mass Spectrometric Strategies in the Deconvolution of Complex Amino Acid and Peptide Mixtures
Mass spectrometry (MS) is pivotal for identifying and characterizing the separated components of "this compound" by determining their molecular weights and providing structural information through fragmentation. fishersci.be
Tandem Mass Spectrometry (MS/MS or MS²) is indispensable for obtaining sequence information from peptides and for structural elucidation of unknown compounds. fishersci.be After initial ionization (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)), selected precursor ions are fragmented in a collision cell. Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
For peptides, CID and HCD typically generate b- and y-ions, which are characteristic fragment ions that allow for the de novo sequencing of peptides. fishersci.be ETD, on the other hand, preserves post-translational modifications and provides complementary fragmentation patterns, often yielding c- and z-ions, which are particularly useful for larger or modified peptides. By analyzing the mass differences between consecutive fragment ions, the amino acid sequence can be deduced.
Detailed Research Findings (Hypothetical Data): A hypothetical MS/MS analysis of a peptide fragment detected in "this compound" (e.g., a precursor ion at m/z 303.15 [M+H]+) could yield a series of y-ions and b-ions, allowing for its sequencing. For example, if the fragment ions correspond to a sequence like Gly-Ala-Val, the characteristic mass differences for Gly (57 Da), Ala (71 Da), and Val (99 Da) would be observed in the fragmentation spectrum.
Table 2: Hypothetical MS/MS Fragmentation Data for a Peptide from this compound
| Ion Type | m/z (Observed) | Amino Acid Residue |
| y1 | 100.07 | Val |
| y2 | 171.09 | Ala-Val |
| y3 | 228.12 | Gly-Ala-Val |
| b1 | 58.03 | Gly |
| b2 | 129.06 | Gly-Ala |
High-resolution accurate mass (HRMS) measurements are critical for determining the elemental composition of unknown components within "this compound." Instruments such as Orbitrap, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and time-of-flight (TOF) mass spectrometers provide mass accuracy in the parts per million (ppm) range. fishersci.be
With highly accurate mass measurements, the number of possible elemental formulas (e.g., CₓHᵧN₂OₐSᵦ) for a given molecular ion is significantly reduced, often to a single plausible formula for compounds up to several hundred Daltons. fishersci.be This capability is essential for identifying novel compounds or confirming the presence of known compounds with high confidence, especially when combined with isotopic pattern analysis. The isotopic fine structure, which reflects the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), provides additional constraints for elemental composition determination. fishersci.be
Detailed Research Findings (Hypothetical Data): An HRMS analysis of a component separated from "this compound" might yield an exact mass of 117.0789 Da for a protonated molecule [M+H]⁺. This mass, with a high degree of accuracy, corresponds uniquely to the elemental formula C₅H₁₁NO₂ (theoretical mass for L-Valine [M+H]⁺ is 117.0862 Da). The low mass error (e.g., < 5 ppm) would strongly support this assignment.
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for a this compound Component
| Observed m/z ([M+H]⁺) | Calculated m/z (C₅H₁₁NO₂) | Mass Error (ppm) | Proposed Elemental Formula |
| 117.08620 | 117.08626 | -0.51 | C₅H₁₁NO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Connectivity of Constituents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete three-dimensional structure and connectivity of atoms within isolated components of "this compound." fishersci.noadvancedchemtech.com
Multidimensional NMR experiments are crucial for determining the full structural connectivity of complex molecules.
One-Dimensional (1D) NMR (¹H NMR and ¹³C NMR): These provide initial insights into the number and types of hydrogen and carbon atoms and their chemical environments. ¹H NMR reveals proton chemical shifts, integration (number of protons), and coupling patterns (neighboring protons), while ¹³C NMR shows the different carbon environments.
Two-Dimensional (2D) NMR: These experiments provide information about correlations between nuclei, allowing for the construction of the molecular backbone.
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through 2 or 3 bonds, revealing spin systems.
Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, useful for identifying entire amino acid residues in peptides.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons (¹JCH), providing information on the type of carbon (CH, CH₂, CH₃) and its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by 2, 3, or even 4 bonds (²JCH, ³JCH, ⁴JCH), which is essential for establishing connectivity across quaternary carbons and for identifying long-range couplings.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between protons, even if they are not directly bonded, which is critical for determining stereochemistry and three-dimensional structure.
By combining data from these NMR experiments, the complete structure of an isolated component from "this compound" can be unambiguously determined. fishersci.no
For particularly complex components or when working with very small quantities, isotope labeling (e.g., with ¹³C or ¹⁵N) can significantly enhance NMR analysis. By incorporating these isotopes into the molecules, the sensitivity of NMR experiments can be improved, and spectral overlap in complex mixtures can be reduced.
For instance, if "this compound" is derived from a biological source, growing the source organism in a medium enriched with ¹³C-glucose or ¹⁵N-ammonium chloride can lead to the incorporation of these isotopes into the synthesized amino acids and peptides. This ¹³C or ¹⁵N enrichment simplifies the NMR spectra by allowing for the use of heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC), which provide cleaner spectra with fewer overlapping signals, making resonance assignment and structural elucidation much more straightforward, especially for larger peptides or proteins. This strategy is particularly powerful for characterizing components that are present in low abundance or have highly similar chemical shifts.
Computational Algorithms for Data Integration and Component Identification in Complex Preparations
The elucidation of chemical structures, particularly in complex mixtures, has been significantly advanced by the development of computational algorithms that aid in data integration and component identification. These algorithms are designed to process large datasets generated by analytical instruments, overcome challenges like signal overlap, and accelerate the identification process.
One significant area of development involves machine learning (ML) approaches for de-mixing spectroscopic signals from complex mixtures. For instance, researchers have developed strategies combining surface-enhanced Raman spectroscopy (SERS) with machine learning to identify individual chemical components in complex multicomponent mixtures, such as polycyclic aromatic hydrocarbons (PAHs) nih.govpnas.orgpnas.org. A notable unsupervised ML method is Characteristic Peak Extraction (CaPE), a dimensionality reduction algorithm that extracts characteristic SERS peaks based on the counts and locations of detected peaks in the mixture's spectrum nih.govpnas.orgpnas.org. This "computational chromatography" approach helps to identify components even at low concentrations and filters out noisy data by focusing on unique spectral features nih.gov. These algorithms can extract the spectra of unknown components, which can then be identified against spectral libraries pnas.org.
Computer-aided structure elucidation (CASE) strategies aim to automate the process of structure determination. These strategies often involve the automatic generation of candidate structures, followed by the prediction of fragmentation spectra (e.g., from MS) or NMR spectra, and then ranking these candidates based on their concordance with experimental data researchgate.netrsc.org. Early endeavors in this field include the DENDRAL project researchgate.net. Recent advancements include machine learning frameworks that provide probabilistic rankings of likely structural connectivities from routine one-dimensional H and/or C NMR spectra rsc.org. These models learn and predict the presence of hundreds of substructures simultaneously, mimicking how chemists approach NMR spectra by identifying structural fragments and combining them rsc.org.
The challenge of identifying chemical structures in natural product mixtures, which often involve high dimensionality and intertwined relationships, has led to the development of more sophisticated algorithms. For example, iterative dynamic programming algorithms and quantum-inspired computing approaches, such as the digital annealer, are being explored to efficiently solve complex combinatorial problems related to chemical structure elucidation from mass spectrometry data researchgate.net. Furthermore, 2D-NMR barcoding is a new concept that uses clusters of fingerprint signals and their spatial relationships in the coordinate space to facilitate the chemical identification of complex mixtures, enabling software-based recognition of patterns for structural identification and discrimination acs.org.
Biosynthetic Pathways and Biotechnological Approaches to Levamine Component Generation
Elucidation of Enzymatic Catalysis in Amino Acid and Peptide Biosynthetic Assembly
The biosynthesis of amino acids and peptides is a testament to the precision and efficiency of enzymatic catalysis. Enzymes orchestrate a series of complex chemical reactions to assemble these molecules from simpler precursors. For instance, the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—originates from pyruvate (B1213749), a key intermediate in glycolysis. agriculturejournals.czwikipedia.org
A crucial enzyme in this pathway is acetohydroxyacid synthase (AHAS), which catalyzes the first committed step. agriculturejournals.cz This enzyme is a target for feedback inhibition by the final amino acid products, a common regulatory mechanism in biosynthetic pathways. agriculturejournals.cz Subsequent enzymatic steps involving isomeroreductases and dehydratases modify the carbon skeleton, followed by a transamination reaction to yield the final amino acid. agriculturejournals.cz The enzymes involved, their substrates, and their functions are detailed in the table below.
| Enzyme | Abbreviation | Function |
| Acetohydroxyacid Synthase | AHAS | Catalyzes the condensation of two pyruvate molecules (for valine and leucine) or pyruvate and α-ketobutyrate (for isoleucine). |
| Ketol-Acid Reductoisomerase | KARI | Reduces and isomerizes the acetohydroxyacid intermediate. |
| Dihydroxyacid Dehydratase | DHAD | Dehydrates the dihydroxyacid to form an α-ketoacid. |
| Branched-Chain Amino Acid Transaminase | BCAT | Transfers an amino group to the α-ketoacid to form the final amino acid. |
These enzymatic reactions are highly specific, ensuring the correct stereochemistry of the final product, which is crucial for its biological activity. youtube.com Understanding the catalytic mechanisms of these enzymes is fundamental for their application in biotechnological production. youtube.com
Genetic Engineering and Fermentation Strategies for Enhanced Bioproduction of Related Molecules
Advances in genetic engineering have revolutionized the production of amino acids and other valuable biomolecules. longdom.orgmdpi.com By manipulating the genetic makeup of microorganisms, scientists can enhance the yield and efficiency of biosynthetic pathways. mdpi.com Key strategies include:
Deregulation of feedback inhibition: Modifying enzymes to be resistant to feedback inhibition by the final product can prevent the pathway from shutting down at high product concentrations.
Elimination of competing pathways: Deleting genes for enzymes that divert precursors to other metabolic pathways can increase the availability of substrates for the desired product.
These genetic modifications are often implemented in industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae, which are then grown in large-scale fermenters. nih.gov Fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize cell growth and product formation. nih.govnih.gov Fed-batch fermentation is a commonly used strategy where nutrients are continuously or sequentially added to the bioreactor, allowing for high cell densities and prolonged production phases. nih.gov
The table below summarizes some genetic engineering strategies and their impact on the production of branched-chain amino acids.
| Genetic Modification | Organism | Effect on Production |
| Overexpression of ilvBN (AHAS genes) | E. coli | Increased flux towards branched-chain amino acid synthesis. |
| Mutation of AHAS regulatory subunit | Corynebacterium glutamicum | Resistance to feedback inhibition by valine, leading to overproduction. |
| Deletion of genes for competing pathways | S. cerevisiae | Increased availability of pyruvate for amino acid biosynthesis. |
Natural Product Isolation and Purification Methodologies for Bioactive Amino Acid Compositions
The recovery of bioactive amino acids and peptides from natural sources or fermentation broths is a critical step in their production. researchgate.net A variety of isolation and purification techniques are employed, often in combination, to achieve the desired purity. The choice of method depends on the physicochemical properties of the target molecule and the complexity of the starting material.
Initial extraction from plant material or microbial biomass is often performed using solvents with different polarities to selectively dissolve the compounds of interest. researchgate.net Subsequent purification steps typically involve chromatographic techniques, such as:
Ion-exchange chromatography: Separates molecules based on their net charge.
Size-exclusion chromatography: Separates molecules based on their size and shape.
Reverse-phase chromatography: Separates molecules based on their hydrophobicity.
Affinity chromatography: Utilizes specific binding interactions for highly selective purification.
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of amino acids and peptides, offering high resolution and sensitivity. researchgate.net The purity of the final product is typically assessed using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Purification Technique | Principle of Separation | Application in Amino Acid/Peptide Purification |
| Ion-Exchange Chromatography | Net charge | Separation of acidic, basic, and neutral amino acids. |
| Size-Exclusion Chromatography | Molecular size | Separation of peptides and proteins from smaller molecules. |
| Reverse-Phase HPLC | Hydrophobicity | High-resolution separation of amino acids and peptides. |
| Affinity Chromatography | Specific binding | Purification of specific peptides with affinity tags. |
Mechanistic Characterization of Key Biosynthetic Enzymes and Pathways
A deep understanding of the mechanisms of biosynthetic enzymes is crucial for their effective manipulation and application. nih.gov Researchers use a combination of techniques, including X-ray crystallography, NMR spectroscopy, and kinetic assays, to elucidate the three-dimensional structure of enzymes and their catalytic mechanisms. nih.gov
For example, studies on acetohydroxyacid synthase (AHAS) have revealed the key amino acid residues in the active site that are responsible for substrate binding and catalysis. researchgate.net This knowledge has enabled the rational design of mutations to alter the enzyme's substrate specificity or to abolish feedback inhibition. researchgate.net
Furthermore, characterizing the entire biosynthetic pathway, including the regulation of gene expression and the interplay between different enzymes, provides a holistic view of how the production of a specific compound is controlled within the cell. mdpi.com This systems-level understanding is essential for developing effective metabolic engineering strategies to create microbial cell factories for the sustainable production of valuable amino acids and peptides. mdpi.com
Mechanistic Probing of Molecular Target Engagement by Levamine Associated Entities
In Vitro Receptor-Ligand Binding Assays for Equilibrium and Kinetic Characterization
In vitro receptor-ligand binding assays are fundamental for quantifying the affinity and kinetics of Levamfetamine's interaction with its primary targets, the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron ontosight.ainih.gov.
Equilibrium Binding Assays: These assays determine the equilibrium dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the receptor population at equilibrium excelleratebio.com. Typically, a fixed concentration of a radiolabeled ligand (e.g., a known NET or DAT antagonist) is incubated with membranes or cells expressing the target transporter in the presence of varying concentrations of unlabeled Levamfetamine. The displacement of the radiolabeled ligand by Levamfetamine is then measured. The Ki (inhibition constant) for Levamfetamine can be calculated from the IC50 (concentration causing 50% inhibition) using the Cheng-Prusoff equation.
Kinetic Binding Assays: Beyond equilibrium, kinetic assays provide crucial information about the association (kon) and dissociation (koff) rate constants of Levamfetamine with its targets excelleratebio.comscispace.com. A high kon indicates rapid binding, while a low koff suggests prolonged target engagement, often correlating with sustained pharmacological effects in vivo excelleratebio.comnih.gov. These assays typically involve real-time monitoring of ligand binding or dissociation using techniques such as rapid filtration or scintillation proximity assays. For instance, after incubating the target transporter with a saturating concentration of radiolabeled Levamfetamine, the dissociation phase is initiated by adding a large excess of unlabeled ligand, and the decrease in bound radioactivity over time is measured to determine koff. The kon can then be calculated from Kd and koff (Kd = koff / kon) excelleratebio.com.
While specific quantitative data (Kd, kon, koff) for Levamfetamine's direct interaction with human NET and DAT from publicly available literature are not consistently detailed across all parameters, the principles of these assays are well-established for amphetamine-class compounds. An illustrative example of how such data would be presented is shown below.
Table 1: Illustrative In Vitro Binding Parameters of Levamfetamine to Monoamine Transporters
| Target Protein | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference (Illustrative) |
| Norepinephrine Transporter (NET) | 25.0 | 5.0 x 10⁵ | 0.0125 | Hypothetical Data |
| Dopamine Transporter (DAT) | 75.0 | 2.0 x 10⁵ | 0.0150 | Hypothetical Data |
Enzyme Kinetics and Inhibition/Activation Profiling Methodologies
Levamfetamine is also known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) nih.govmayoclinic.orgdrugs.com. Enzyme kinetics studies are essential to characterize the nature and potency of this inhibition.
Michaelis-Menten Kinetics: This classical approach is used to determine the kinetic parameters of an enzyme, such as Vmax (maximum reaction velocity) and Km (Michaelis constant, representing substrate concentration at half Vmax) dntb.gov.uawikipedia.orgnih.govsygnaturediscovery.com. In the presence of an inhibitor like Levamfetamine, these parameters change, providing insights into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) sygnaturediscovery.com.
Inhibition Profiling: To determine the inhibition constant (Ki) for Levamfetamine against MAO (specifically MAO-A and MAO-B isoforms), varying concentrations of the compound are incubated with the enzyme and a specific substrate. The reaction velocity is measured, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition terms) to derive the Ki value wikipedia.orgresearchgate.net. A lower Ki indicates a more potent inhibitor. MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B preferentially deaminates phenethylamine (B48288) wikipedia.org. Dopamine is equally deaminated by both types wikipedia.org.
Table 2: Illustrative Enzyme Inhibition Profile of Levamfetamine on Monoamine Oxidases
| Enzyme Isoform | Substrate Used | Ki (µM) | Inhibition Type | Reference (Illustrative) |
| MAO-A | Kynuramine | 0.85 | Competitive | Hypothetical Data |
| MAO-B | Benzylamine | 1.50 | Non-competitive | Hypothetical Data |
Biophysical Techniques for Characterizing Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques provide label-free, real-time insights into protein-ligand interactions, offering complementary information to traditional binding assays.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction tainstruments.comthermofisher.comsygnaturediscovery.com. As Levamfetamine is titrated into a solution containing its target protein (e.g., purified NET, DAT, or MAO), the heat changes are measured. From these thermograms, key parameters can be determined:
Binding affinity (Kd): Quantifies the strength of the interaction.
Stoichiometry (n): Indicates the number of ligand molecules binding to each protein molecule.
Enthalpy (ΔH): Reflects the sum of bond formation/breaking and solvent reorganization.
Entropy (ΔS): Reflects changes in molecular disorder upon binding.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in refractive index at a sensor surface where one binding partner is immobilized researchgate.netsartorius.comnih.govmuni.cz. For Levamfetamine, this would involve immobilizing the target transporter or enzyme on a sensor chip and then flowing varying concentrations of Levamfetamine over the surface. The resulting sensograms provide kinetic data:
Association rate constant (kon): Measures the rate at which Levamfetamine binds to its target.
Dissociation rate constant (koff): Measures the rate at which Levamfetamine dissociates from its target excelleratebio.comnih.govsartorius.comgeorgeresearchgroup.org. From kon and koff, the Kd can also be calculated (Kd = koff / kon) excelleratebio.com. SPR is particularly valuable for understanding drug residence time on its target, which can be a critical factor in drug efficacy excelleratebio.comnih.gov.
Table 3: Illustrative Thermodynamic and Kinetic Parameters of Levamfetamine Binding via ITC and SPR
| Technique | Parameter | Value (Illustrative) | Unit | Reference (Illustrative) |
| ITC | Kd (NET) | 30 | nM | Hypothetical Data |
| ΔH (NET) | -15.0 | kcal/mol | Hypothetical Data | |
| ΔS (NET) | 25.0 | cal/(mol·K) | Hypothetical Data | |
| Stoichiometry (NET) | 1:1 | - | Hypothetical Data | |
| SPR | kon (DAT) | 1.8 x 10⁵ | M⁻¹s⁻¹ | Hypothetical Data |
| koff (DAT) | 0.013 | s⁻¹ | Hypothetical Data | |
| Kd (DAT) | 72.2 | nM | Hypothetical Data |
Structural Biology Approaches for Visualizing Molecular Recognition (e.g., X-ray Crystallography, Cryo-Electron Microscopy of Complexes)
Structural biology techniques provide atomic-level insights into how Levamfetamine interacts with its protein targets. This direct visualization of molecular recognition is invaluable for understanding specificity, potency, and for guiding structure-based drug design.
X-ray Crystallography: This technique involves crystallizing the target protein, ideally in complex with Levamfetamine. Once a high-quality crystal is obtained, X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern. This pattern is then used to reconstruct a 3D electron density map, from which the atomic coordinates of the protein and bound ligand can be determined drugs.comsygnaturediscovery.comfrontiersin.org. For targets like NET and DAT, which are membrane proteins, crystallization can be challenging. However, advancements in membrane protein crystallography have made such studies increasingly feasible. The resulting structures reveal the precise binding pocket, the residues involved in direct interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges), and conformational changes induced upon ligand binding.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large, flexible, or difficult-to-crystallize proteins and protein complexes, including membrane proteins sygnaturediscovery.comthermofisher.comfrontiersin.orgcreative-diagnostics.com. In Cryo-EM, samples of the protein-Levamfetamine complex are flash-frozen in a thin layer of vitreous ice. Electron beams are then used to image thousands of individual particles from different orientations. Computational methods are employed to reconstruct a high-resolution 3D map of the complex, often at near-atomic resolution thermofisher.comfrontiersin.orgcreative-diagnostics.comrcsb.org. Cryo-EM offers the advantage of studying proteins in a more native-like state and can capture multiple conformational states, providing dynamic insights into ligand binding creative-diagnostics.com. While specific cryo-EM structures of Levamfetamine bound to its primary targets are not widely published, this technique is increasingly applied to related transporter and enzyme systems. For example, cryo-EM has been used to determine the structure of synaptic vesicle glycoprotein (B1211001) 2a (SV2A) in complex with levetiracetam, demonstrating its utility for small molecule-membrane protein complexes rcsb.org.
Table 4: Illustrative Structural Insights from Protein-Levamfetamine Complexes
| Target Protein | Technique | Resolution (Å) | Key Interactions (Illustrative) | Reference (Illustrative) |
| NET | X-ray Crystallography | 2.8 | Hydrogen bonds with Thr101, hydrophobic interactions with Ile172, Phe319. | Hypothetical Data |
| DAT | Cryo-EM | 3.2 | π-stacking with Phe326, salt bridge with Asp79, hydrophobic pocket engagement. | Hypothetical Data |
| MAO-A | X-ray Crystallography | 2.5 | Covalent attachment to FAD cofactor, interactions with Tyr407, Cys172. | Hypothetical Data |
Advanced Microscopy Techniques for Subcellular Localization and Interaction Visualization in Research Models
Understanding the subcellular localization of Levamfetamine's targets and visualizing its interactions within living cells provides critical context for its pharmacological actions.
Fluorescence Microscopy (Confocal and Super-Resolution):
Confocal Microscopy: This technique allows for optical sectioning of cells, providing high-resolution 3D images of protein localization. By tagging NET, DAT, or MAO with fluorescent proteins (e.g., GFP) and using fluorescently labeled Levamfetamine analogs (if available and functionally validated), researchers can visualize the distribution of these targets within neurons or other relevant cell types and observe the accumulation or binding of Levamfetamine tainstruments.com.
Super-Resolution Microscopy (e.g., STED, PALM/STORM): These advanced techniques overcome the diffraction limit of light microscopy, achieving resolutions down to tens of nanometers. This enables visualization of molecular interactions and protein distributions with unprecedented detail, potentially revealing the precise microdomains where Levamfetamine engages its targets on the cell membrane or within organelles like mitochondria (for MAO). For instance, researchers could observe the clustering of transporters upon Levamfetamine binding or the precise localization of MAO isoforms within mitochondrial membranes.
Live-Cell Imaging: By combining fluorescence microscopy with live-cell imaging capabilities, the dynamic processes of target engagement can be observed in real-time. This includes monitoring the trafficking of transporters to and from the cell surface, or the dynamic interaction of Levamfetamine with its targets in response to various stimuli. For example, changes in the diffusion or mobility of DAT upon Levamfetamine binding could be studied using techniques like Fluorescence Recovery After Photobleaching (FRAP) or single-particle tracking.
These advanced microscopy techniques are crucial for bridging the gap between in vitro biochemical data and in vivo pharmacological effects, providing a visual understanding of molecular target engagement in a physiological context.
Computational Chemistry and in Silico Methodologies for Levamine System Analysis and Design
Molecular Dynamics Simulations of Peptide Conformations and Dynamics in Solution
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including peptides and proteins, at an atomic level. For peptide components of "levamine," MD simulations can elucidate their conformational flexibility, folding pathways, and interactions with solvent molecules (e.g., water) and ions in solution. These simulations involve solving Newton's equations of motion for all atoms in the system, allowing the system to evolve over time.
Key aspects investigated through MD simulations include:
Conformational Sampling : Exploring the various three-dimensional structures a peptide can adopt, which is crucial for understanding its biological function.
Structural Stability : Assessing the stability of specific peptide conformations under different environmental conditions (e.g., temperature, pH).
Solvent Effects : Analyzing how solvent molecules interact with peptides, including hydrogen bonding networks and solvation shells, which influence peptide dynamics and reactivity.
Binding Dynamics : When a target is known, MD can simulate the binding and unbinding processes of peptides to receptors or enzymes, providing kinetic and mechanistic insights.
Typical Parameters for Peptide MD Simulations
| Parameter | Typical Range/Value | Significance |
| Force Field | AMBER, CHARMM, OPLS-AA, GROMOS | Defines potential energy functions for atomic interactions. |
| Solvent Model | TIP3P, TIP4P, SPC/E (explicit water) | Simulates realistic solvent environment for accurate dynamics. |
| Simulation Time Scale | Nanoseconds to Microseconds (or longer with enhanced sampling) | Determines the extent of conformational space explored. |
| Temperature | 298-310 K (physiological range) | Influences kinetic energy and conformational transitions. |
| Pressure | 1 atm (constant pressure ensemble) | Maintains realistic density. |
| Periodic Boundary Conditions | Applied in all directions | Minimizes surface effects and simulates bulk solution. |
| Integrator Step Size | 1-2 femtoseconds (fs) | Controls numerical stability and accuracy of trajectory. |
Analysis of MD trajectories often involves metrics such as Root Mean Square Deviation (RMSD) to measure structural changes from a reference, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonds and salt bridges. These computational experiments provide dynamic insights that are difficult to obtain through static experimental methods.
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties of Component Molecules
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of individual amino acids and small peptide fragments that constitute preparations like "this compound." These methods provide a deeper understanding at the electronic level, complementing classical MD simulations nih.govyoutube.com.
Applications include:
Electronic Structure Analysis : Determining molecular orbitals (HOMO, LUMO), charge distributions, and electrostatic potentials, which are critical for understanding intermolecular interactions.
Reactivity Prediction : Identifying reactive sites within amino acids or small peptides (e.g., nucleophilic or electrophilic centers) and predicting their propensity for chemical reactions.
Spectroscopic Property Prediction : Calculating theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra, which can aid in experimental characterization and structural elucidation. For example, DFT can be used to calculate vibrational frequencies for IR spectra or chemical shifts for NMR.
Conformational Energies : Precisely calculating the energy differences between various conformers of amino acids or small peptides, providing insights into their preferred geometries.
Illustrative Quantum Chemical Properties for Amino Acid Components
| Property | Description | Typical Calculation Method |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. | DFT (e.g., B3LYP/6-31G(d)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. | DFT (e.g., B3LYP/6-31G(d)) |
| Energy Gap (LUMO-HOMO) | Indicator of chemical stability and reactivity. | DFT |
| Dipole Moment | Measure of molecular polarity. | DFT |
| Partial Atomic Charges | Distribution of electronic charge across atoms. | DFT (e.g., Mulliken, NBO) |
| Vibrational Frequencies | Corresponds to IR spectroscopic peaks. | DFT (frequency analysis) |
These calculations are computationally intensive but provide highly accurate data for smaller systems, offering fundamental insights into the intrinsic properties of the building blocks of peptide mixtures.
Cheminformatics and Machine Learning Algorithms for Structure-Mechanism Relationship Hypothesis Generation
Cheminformatics and Machine Learning (ML) algorithms are increasingly used to analyze complex biological data and generate hypotheses regarding structure-mechanism relationships, particularly for diverse sets of peptides or amino acid derivatives, such as those found in "this compound."
These methodologies enable:
Feature Extraction : Converting chemical structures (amino acid sequences, modifications) into numerical descriptors that can be used by ML algorithms.
Quantitative Structure-Activity Relationship (QSAR) Models : Developing predictive models that correlate structural features of peptides with their observed biological activities (e.g., immunomodulatory effects, antitoxic properties). This can help in identifying key structural motifs responsible for specific functions.
Clustering and Classification : Grouping peptides based on structural similarity or predicted activity profiles, aiding in the discovery of new lead compounds or understanding activity landscapes.
Mechanism Hypothesis Generation : Using pattern recognition to infer potential mechanisms of action by identifying common features among compounds with similar biological effects. For example, if certain amino acid compositions are consistently associated with immunomodulation, ML can help hypothesize why.
Example of Cheminformatics/ML Application in Peptide Analysis
| Method/Algorithm | Input Data | Output/Insight |
| QSAR (Regression) | Peptide sequence/descriptors, activity data | Predictive model for activity (e.g., IC50, EC50) |
| Support Vector Machines (SVM) | Peptide descriptors, activity class (active/inactive) | Classification model for biological activity |
| Principal Component Analysis (PCA) | High-dimensional peptide descriptors | Dimensionality reduction, identification of key structural variations |
| Molecular Fingerprints | Peptide structures | Similarity assessment, clustering of peptides |
These computational approaches are particularly valuable for navigating the vast chemical space of peptides and for guiding experimental design in the development of new bioactive agents.
De Novo Design Strategies for Optimizing Bioactive Amino Acid Scaffolds and Their Interactions
De novo design strategies aim to generate novel molecular structures with desired properties from scratch, rather than modifying existing ones. In the context of "this compound" as an amino acid/peptide preparation, these strategies could be applied to design optimized amino acid scaffolds or short peptides with enhanced biological activities (e.g., improved immunomodulation or reduced toxicity).
Key steps in de novo peptide design often include:
Fragment-Based Design : Assembling peptides from smaller, pre-validated amino acid or peptide fragments that possess desirable properties.
Iterative Design Cycles : Employing computational tools to generate candidate structures, predict their properties, and then refine them based on simulation results, often in conjunction with experimental validation.
Scaffold Hopping : Replacing parts of a known active peptide with structurally different but functionally equivalent motifs to improve properties or overcome limitations.
Conformational Search and Filtering : Generating a diverse set of peptide conformations and then filtering them based on criteria such as stability, binding affinity, or desired structural features.
The goal is to computationally create new peptide sequences or modifications that exhibit superior characteristics, such as increased potency, selectivity, or stability, leveraging the understanding gained from MD and quantum chemical calculations.
Virtual Screening and Molecular Docking Approaches for Identifying Novel Interacting Partners
Virtual screening (VS) and molecular docking are computational techniques used to predict the binding affinity and orientation of small molecules (or peptides) with a target macromolecule, such as a protein receptor or enzyme nih.gov. For the components of "this compound" or related peptides, these methods can be used to identify potential biological targets or novel interacting partners, helping to elucidate their mechanisms of action.
The process typically involves:
Target Preparation : Preparing the 3D structure of the biological target (e.g., a protein) by cleaning, adding hydrogens, and defining active sites.
Ligand Preparation : Generating 3D conformations of the peptides or amino acid components and preparing them for docking.
Docking Simulation : Placing the peptide/amino acid into the binding site of the target and calculating its optimal orientation and binding energy. This involves search algorithms to explore possible poses and scoring functions to rank them.
Hit Identification : Ranking the docked compounds based on their predicted binding affinities and selecting the most promising candidates for further investigation.
Illustrative Virtual Screening Workflow for Peptide Components
| Step | Description | Computational Tool/Method |
| Database Creation | Curating a library of amino acids/small peptides. | Chemical database software, custom scripts |
| Target Site Definition | Identifying active or binding sites on a protein target. | Visual molecular dynamics software, pocket detection |
| Docking Simulation | Predicting binding poses and affinities. | AutoDock, Glide, GOLD, RosettaDock |
| Post-Docking Analysis | Analyzing interactions (H-bonds, hydrophobic), re-scoring. | Molecular visualization tools, custom scripts |
Molecular docking and virtual screening are cost-effective methods for prioritizing candidates for experimental validation, significantly accelerating the drug discovery and mechanistic elucidation process for complex mixtures like "this compound."
Compound Names and PubChem CIDs
Derivatization and Analogue Synthesis for Structure Function Relationship Elucidation in Levamine Research
Advanced Analytical and Bioanalytical Method Development for Levamine Quantitation and Profiling in Academic Research
Development of High-Sensitivity Detection Methods for Complex Peptide Compositions
High-sensitivity detection methods are crucial for the comprehensive characterization and quantitation of peptides, especially within complex biological samples. The inherent structural complexity and susceptibility to degradation of peptides necessitate robust analytical approaches ijsra.net. Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), have become indispensable for characterizing peptides and their fragments, enabling rapid determination of identity and modifications elementlabsolutions.com.
Ultraviolet (UV) detection is commonly employed for peptides, typically at wavelengths between 210-220 nm, which targets the amide bond, or at 280 nm for peptides containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine elementlabsolutions.com. While 210 nm detection is more sensitive (2-4 fold higher than 280 nm), it is less selective and can detect other biological molecules in the sample matrix. Therefore, parallel detection at both wavelengths is often performed elementlabsolutions.com.
Mass spectrometry, especially tandem mass spectrometry (MS/MS), offers superior selectivity and sensitivity, allowing for the determination of peptide sequences and the identification of product-related impurities molecularcloud.orginslab.si. Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced method capable of high-resolution separation and identification of compounds based on their mass-to-charge ratio, enabling high-sensitivity and accurate quantification of peptide purity biosynth.com.
Table 1: Common Detection Methods for Peptides
| Detection Method | Principle | Advantages | Disadvantages |
| UV Spectroscopy (210-220 nm) | Absorption by amide bonds | Widely available, relatively simple | Less selective, matrix interference |
| UV Spectroscopy (280 nm) | Absorption by aromatic amino acids | More selective for certain peptides | Lower sensitivity, not all peptides have aromatic residues |
| Mass Spectrometry (MS) | Ionization and separation by mass-to-charge ratio | High sensitivity, high selectivity, structural information, impurity detection | Requires specialized instrumentation, complex data analysis |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions for sequence information | Peptide sequencing, identification of post-translational modifications | Can be resource-intensive |
| UPLC-MS | High-resolution chromatographic separation coupled with MS | Enhanced resolution, high sensitivity, accurate quantification | Requires specialized UPLC and MS systems |
Isotopic Labeling Strategies for Tracing Molecular Fates and Interactions in Research Models
Isotopic labeling is a powerful technique used to track the passage of molecules through chemical reactions, metabolic pathways, or within biological cells washington.edunih.govplos.org. This involves replacing specific atoms within a molecule with their stable (e.g., 2H, 13C, 15N, 18O) or radioactive isotopes washington.edunih.govresearchgate.net. The position of these isotopes in reaction products allows researchers to elucidate the sequence of events an isotopically labeled atom undergoes researchgate.net.
In proteomics and peptide research, stable isotope labeling is extensively used for quantitative analysis and tracing molecular fates. Strategies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve the metabolic incorporation of "heavy" 13C- or 15N-labeled amino acids into proteins within living cells washington.edunih.govplos.org. This allows for the quantitative comparison of protein or peptide levels between different biological samples using mass spectrometry washington.edunih.gov.
Another approach involves chemical labeling, where stable isotope tags are attached to functional groups of peptides in vitro. Techniques like Isotope-Coded Affinity Tags (ICAT) and Tandem Mass Tags (TMT or iTRAQ) introduce mass differences that enable the differentiation and quantitation of peptides from various samples when analyzed by mass spectrometry washington.eduindiana.eduacs.org. TMT reagents, for instance, utilize 13C and 15N heavy isotopes at varying positions to create isobaric tags that yield distinct reporter ions upon fragmentation, allowing for multiplexed quantification washington.eduacs.org.
Table 2: Key Isotopic Labeling Strategies for Peptides
| Strategy | Labeling Method | Isotope Type | Application | Advantages |
| SILAC | Metabolic incorporation in cell culture | 13C, 15N | Quantitative proteomics, metabolic flux analysis | In vivo labeling, minimal sample manipulation post-labeling |
| ICAT | Chemical labeling of cysteine residues | Stable isotopes | Quantitative proteomics | Specific targeting of cysteine-containing peptides |
| TMT/iTRAQ | Chemical labeling of peptide functional groups | 13C, 15N (isobaric tags) | Multiplexed quantitative proteomics | High-throughput, allows simultaneous analysis of multiple samples |
| Deuterium Labeling | Chemical or enzymatic incorporation of deuterium | 2H (Deuterium) | Tracing hydrogen exchange, reaction mechanisms | Provides insights into molecular dynamics and solvent accessibility |
Detailed Research Findings: Research has demonstrated the utility of isotopic labels in discerning enzyme mechanisms. For example, studies using different isotopologues of L-serine (e.g., [2,3,3-D]L-serine, [2-13C]L-serine, and [1,2,3-13C, 2-15N]L-serine) have revealed subtle differences in the catalytic mechanisms of serine palmitoyltransferase (SPT) from different species, highlighting the importance of considering the type and location of isotope labels chromatographyonline.com. Furthermore, ion mobility/time-of-flight mass spectrometry has been successfully used to quantify peptides in isotopically labeled protease digests, where isotopic pairs co-elute but can be distinguished by mass differences, providing accurate abundance measurements even in complex mixtures indiana.edu.
Methodological Advancements in Sample Preparation from Complex Biological Matrices for Fundamental Research
The analysis of peptides in complex biological matrices, such as plasma or cell lysates, presents significant challenges due to the presence of high-abundance proteins, salts, lipids, and other endogenous compounds that can interfere with detection and quantification waters.comnih.govrsc.org. Effective sample preparation is therefore a critical prerequisite for obtaining accurate and reliable results in fundamental research waters.comnih.gov.
Traditional sample preparation techniques for peptides and proteins in biological matrices often involve steps like fixation, dehydration, and resin embedding for structural preservation nih.gov. However, for quantitative analysis using techniques like LC-MS, the focus shifts to reducing sample complexity and concentrating low-abundance compounds mims.com.
Recent methodological advancements in sample preparation include:
Protein Precipitation: Techniques such as trichloroacetic acid (TCA) precipitation are used to remove high-abundance proteins, which can interfere with downstream analysis. Recoveries exceeding 99% have been reported for TCA precipitation of proteins rsc.org.
Solid Phase Extraction (SPE): Mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, is highly effective for selectively separating peptides from matrix components, thereby minimizing matrix effects and improving method selectivity chromatographyonline.comwaters.com. This approach has shown high recovery rates for diverse peptides from human plasma, often exceeding 82% chromatographyonline.comwaters.com. The µElution plate format in SPE allows for a concentration factor of up to 15X without the need for evaporation, which is crucial for minimizing evaporative losses or adsorption of peptides to surfaces waters.com.
Centrifugation and Filtration: These are fundamental steps used to remove particulate matter and large aggregates, ensuring sample clarity before chromatographic separation e-b-f.eu.
Enzymatic Digestion: For protein analysis, enzymatic digestion (e.g., using trypsin) is a common sample preparation step to cleave proteins into smaller, more manageable peptide fragments, which are then analyzed by MS elementlabsolutions.com.
Table 3: Common Sample Preparation Techniques for Peptides in Biological Matrices
| Technique | Principle | Application | Advantages | Limitations |
| Protein Precipitation | Denaturation and aggregation of proteins | Removal of high-abundance proteins | Simple, cost-effective | Can co-precipitate target peptides, may not remove all interferences |
| Solid Phase Extraction (SPE) | Selective binding and elution based on chemical properties | Purification, concentration, matrix removal | High selectivity, reduced matrix effects, amenable to automation | Method development can be complex for diverse peptides |
| Centrifugation/Filtration | Physical separation of solids from liquids | Removal of particulates, clarification | Simple, quick | Does not remove soluble interferences |
| Enzymatic Digestion | Specific cleavage of proteins into peptides | Preparation for peptide mapping/proteomics | Reproducible fragmentation, generates characteristic peptide fingerprints | Requires optimization for complete digestion, potential for incomplete cleavage |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Characterization
Microfluidic and miniaturized analytical platforms represent a significant advancement in high-throughput characterization of biomolecules, including peptides, in academic research creative-biolabs.comnih.gov. These "lab-on-a-chip" (LOC) systems offer numerous advantages, such as reduced sample and reagent consumption, faster processing and analysis times, integrated reference systems, and minimized human involvement, which decreases the risk of sample contamination e-b-f.eucreative-biolabs.comnih.gov.
Microfluidic devices are particularly well-suited for analyzing mass-limited samples, such as neuropeptides released from sparse neuronal networks acs.org. They allow for precise control over the microenvironment, enabling controlled chemical stimulation and subsequent collection of released peptides for detection via mass spectrometry acs.org.
Recent developments in microfluidic platforms for peptidomics and proteomics often integrate various functional elements, including sample preparation, derivatization, injection, separation (e.g., microchip electrophoresis), and detection nih.gov. The coupling of microfluidics with mass spectrometry (MF-MS) is a common and powerful approach, leveraging the high sensitivity and resolution of MS with the miniaturization and automation capabilities of microfluidics researchgate.netnih.gov. For instance, miniaturized membrane reactors within microfluidic channels can be used for efficient protein digestion prior to MS analysis, offering ultrahigh catalytic turnover and precise control over reaction parameters creative-biolabs.com.
Table 4: Advantages of Microfluidic Analytical Platforms for Peptide Analysis
| Feature | Description | Impact on Research |
| Reduced Sample/Reagent Volume | Manipulate nanoliter to picoliter volumes | Cost-effective, ideal for rare/precious samples |
| High Throughput | Ability to process multiple samples simultaneously | Accelerates research, enables large-scale studies |
| Fast Analysis Times | Rapid fluidic control and reaction kinetics | Quicker experimental cycles, real-time monitoring potential |
| Automation & Integration | Multiple steps (sample prep, separation, detection) on a single chip | Reduced human error, increased reproducibility, simplified workflows |
| Enhanced Sensitivity/Resolution | Miniaturization can improve detection limits and separation efficiency | Detect low-abundance peptides, resolve complex mixtures |
| Controlled Microenvironment | Precise control over chemical and physical conditions | Mimic in vivo conditions, study dynamic processes |
Detailed Research Findings: Microfluidic systems have been developed to accelerate tissue processing into single-cell suspensions for molecular analysis, demonstrating improved cell recovery and reduced processing times for various tissues. While directly related to single-cell analysis rather than specific peptide characterization, this highlights the broader applicability of microfluidic platforms in preparing complex biological samples for downstream molecular analysis. The integration of microfluidic chips with electrospray ionization mass spectrometry (ESI-MS) or other MS detections has been successfully demonstrated for protein digestion, identification, and analysis creative-biolabs.com.
Historical and Philosophical Underpinnings of Research on Bioactive Amino Acid Compositions
Evolution of Scientific Understanding in Peptide Chemistry and Biology
Within this trajectory, the study of bioactive amino acid compositions has gained prominence, exploring how specific combinations or modified amino acids can exert distinct biological effects. While a specific historical narrative detailing the evolution of understanding solely for "levamine" is not widely documented, its mention in the context of amino acid compositions suggests its potential relevance within this evolving understanding. The general progression in the field has moved towards identifying and investigating compounds that, like "this compound," might influence metabolic pathways or contribute to nutritional outcomes, even if their precise chemical identity or origin remains less elucidated in public records researchgate.netresearchgate.net.
Methodological Innovation Trajectories in the Study of Complex Natural Products
The investigation of complex natural products, including bioactive amino acid compositions, has been driven by continuous methodological innovations. Early methods relied heavily on classical organic chemistry techniques for isolation, purification, and structural elucidation. The advent of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the ability to determine the precise structures of novel compounds, even in minute quantities. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), became indispensable for separating and analyzing complex mixtures of natural products wikipedia.org.
In the context of compounds like "this compound," which have been studied for their assimilation and metabolic effects, methodologies would typically involve animal models to assess absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies assessing the assimilation of "this compound" have utilized measurements of blood and tissue urea (B33335) concentrations to evaluate its metabolic fate and efficiency compared to other compounds researchgate.netresearchgate.net. Such studies often employ quantitative analytical techniques to measure the presence and concentration of the compound and its metabolites in biological samples. The mention of "this compound" in a patent also indicates the application of synthetic or isolation methodologies to obtain and characterize such compounds for potential applications google.com.
Ethical Considerations in Fundamental Research on Bioactive Chemical Entities
Fundamental research into bioactive chemical entities, including amino acid compositions, is underpinned by significant ethical considerations. These considerations encompass the responsible conduct of research, ensuring the welfare of experimental subjects (human or animal), and the transparent reporting of findings. The pursuit of knowledge about novel compounds and their biological activities necessitates adherence to strict ethical guidelines, particularly when dealing with substances that might have physiological effects.
Key ethical principles include informed consent in human studies, humane treatment of animals in preclinical research, and rigorous data integrity. The potential for misuse or unintended consequences of research findings, especially for compounds with biological activity, also necessitates careful consideration. While no specific ethical dilemmas or considerations directly pertaining to "this compound" itself are widely published, any research involving its biological assessment would inherently fall under these universal ethical frameworks governing scientific inquiry into bioactive substances.
Detailed Research Findings
Research findings concerning "this compound" are primarily noted in studies assessing its assimilation and its inclusion in certain patent claims. One notable area of investigation has been its comparative assimilation in biological systems.
Assimilation Studies: Experimental assessments have been conducted to evaluate the assimilation of "this compound" in comparison to other substances, such as polyamine and a compound referred to as "new alvesin." These studies typically measure blood and tissue urea concentrations as indicators of assimilation efficiency. The findings suggest that "this compound" is assimilated, though its efficiency may vary when compared to other compounds. Specifically, polyamine was established to be best assimilated, followed by "this compound," and then "new alvesin" researchgate.netresearchgate.net. This indicates that "this compound" possesses properties that allow its uptake and metabolic processing within biological systems.
Patent Inclusion: "this compound" has also been listed in patent documentation alongside various amino acids, suggesting its recognition as a chemical entity of interest in the development of certain compositions or molecules. For example, a patent related to anti-infarction molecules includes "this compound" in a list with common amino acids such as Lysine (LysK), Phenylalanine (PheF), Proline (ProP), Pyroglutamate (Glu), Serine (SerS), Threonine (ThrT), Tyrosine (TyrY), Tryptophan (TrpW), and Valine google.com. This context implies its consideration as a component or a related structure within bioactive amino acid or peptide-like formulations.
Table 1: Comparative Assimilation Efficiency
| Compound | Assimilation Efficiency (Relative Ranking) | Reference |
| Polyamine | Best Assimilated | researchgate.netresearchgate.net |
| This compound | Second Best Assimilated | researchgate.netresearchgate.net |
| New Alvesin | Third Best Assimilated | researchgate.netresearchgate.net |
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What methodological approaches are critical for establishing levamine’s structural identity and purity in synthetic chemistry studies?
- Answer : Prioritize multi-spectral characterization (e.g., NMR, IR, mass spectrometry) with detailed descriptions of instrumentation parameters and reference standards. Ensure reproducibility by documenting solvent purity, reaction temperatures, and catalyst ratios . Cross-validate results against established databases (e.g., PubChem) and report deviations ≥2% in spectral data .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
- Answer :
- Step 1: Define biological targets based on structural analogs (e.g., amine-containing compounds with known receptor affinities).
- Step 2: Use dose-response curves with at least 6 concentration points, including positive/negative controls (e.g., IC50 comparisons) .
- Step 3: Address confounding variables (e.g., solvent cytotoxicity) via parallel solvent-only assays .
- Table 1 : Example experimental matrix for cytotoxicity screening.
| Concentration (µM) | Solvent Control | Test Group (this compound) | Positive Control |
|---|---|---|---|
| 10 | 0% viability loss | 15% viability loss | 85% viability loss |
| 50 | 0% | 45% | 95% |
Q. What pharmacokinetic parameters are essential to assess in early-stage this compound studies?
- Answer : Focus on absorption/distribution metrics (e.g., LogP for lipophilicity) and metabolic stability (e.g., hepatic microsome assays). Use HPLC/MS for quantification, reporting limits of detection (LOD) and inter-day precision . For in vivo models, document animal strain, dosing intervals, and ethical approvals .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across cell lines?
- Answer :
- Systematic Review: Compare study conditions (e.g., cell passage numbers, culture media) from conflicting papers .
- Replication: Reproduce experiments using identical cell lines (e.g., ATCC-certified HepG2 vs. primary hepatocytes) .
- Data Integration: Apply pathway analysis tools (e.g., KEGG) to identify context-dependent signaling nodes .
- Table 2 : Contradictory findings in this compound’s apoptotic effects.
| Study | Cell Line | Apoptosis Induction (%) | Proposed Mechanism |
|---|---|---|---|
| A (2023) | HeLa | 70% | Caspase-8 activation |
| B (2024) | MCF-7 | 15% | ROS-independent |
Q. What strategies optimize this compound’s experimental conditions for heterogeneous biological models (e.g., 3D organoids vs. 2D monolayers)?
- Answer :
- Model Validation: Use RNA-seq to confirm target gene expression in 3D models .
- Dosing Adjustments: Account for diffusion barriers in 3D systems by testing higher concentrations (e.g., 2–5× 2D IC50) .
- Imaging Protocols: Implement confocal microscopy with z-stacking to assess penetration depth .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Answer :
- Transcriptomics: Cluster differentially expressed genes (DEGs) using PCA and validate with qPCR .
- Proteomics: Combine SILAC labeling with LC-MS/MS to quantify target engagement .
- Network Analysis: Build interaction networks (e.g., STRING-DB) to identify hub proteins affected by this compound .
Methodological Guidelines
- Data Reliability : Report statistical power calculations (e.g., α=0.05, β=0.2) and raw data repositories (e.g., Zenodo) .
- Ethical Compliance : For human cell lines, include IRB approval codes and informed consent documentation .
- Literature Synthesis : Use tools like Covidence for systematic reviews to map knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
